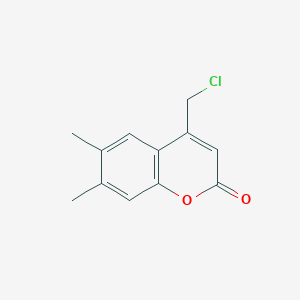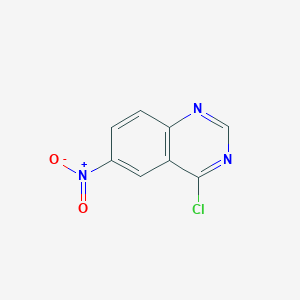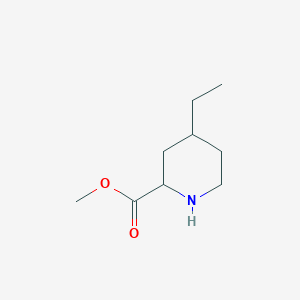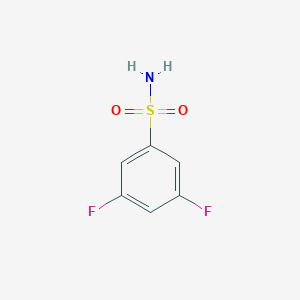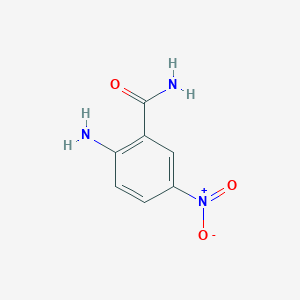
tert-Butyl 4-(1-hydroxypropyl)benzoate
Vue d'ensemble
Description
Tert-butyl 4-(1-hydroxypropyl)benzoate, also known as octocrylene, is a sunscreen agent that is commonly used in the formulation of sunscreens and other personal care products. It is a colorless, odorless, and oily liquid that is soluble in organic solvents. Octocrylene is a highly effective UVB absorber and is used in sunscreens to protect the skin from harmful UV radiation.
Mécanisme D'action
Octocrylene works by absorbing UV radiation and converting it into heat energy. It is a broad-spectrum UVB absorber and also has some UVA-absorbing properties. Octocrylene is also a photostabilizer and helps to prevent the degradation of other sunscreen agents when exposed to UV radiation.
Biochemical and Physiological Effects:
Octocrylene has been shown to have low toxicity and is generally considered safe for use in personal care products. It is not known to have any significant biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Octocrylene is a highly effective sunscreen agent and is widely used in personal care products. Its low potential for skin irritation and photostabilizing properties make it an ideal ingredient for use in sunscreens. However, tert-Butyl 4-(1-hydroxypropyl)benzoate can be difficult to work with in the laboratory due to its oily nature and low solubility in water.
Orientations Futures
There are several areas of future research that could be explored with tert-Butyl 4-(1-hydroxypropyl)benzoate. One area of interest is the development of new formulations that incorporate tert-Butyl 4-(1-hydroxypropyl)benzoate with other sunscreen agents to enhance their efficacy. Another area of research could focus on the photostabilizing properties of tert-Butyl 4-(1-hydroxypropyl)benzoate and its potential use in other applications, such as in the preservation of food and pharmaceuticals. Additionally, further studies could be conducted to evaluate the long-term safety and efficacy of tert-Butyl 4-(1-hydroxypropyl)benzoate in personal care products.
Applications De Recherche Scientifique
Octocrylene has been extensively studied for its use in sunscreens and other personal care products. It has been shown to be highly effective in protecting the skin from UV radiation and has a low potential for skin irritation. Octocrylene is also used in combination with other sunscreen agents to enhance their efficacy.
Propriétés
Numéro CAS |
149324-85-6 |
|---|---|
Nom du produit |
tert-Butyl 4-(1-hydroxypropyl)benzoate |
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
tert-butyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |
Clé InChI |
OQQYLOJNHKXRRZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
SMILES canonique |
CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |
Synonymes |
Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


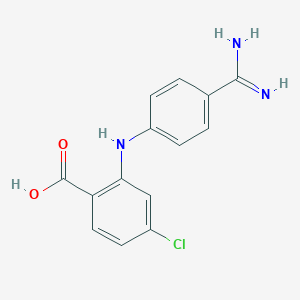
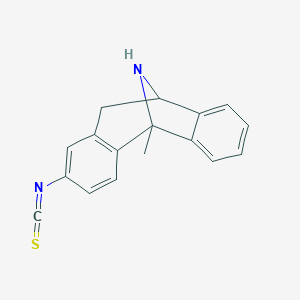



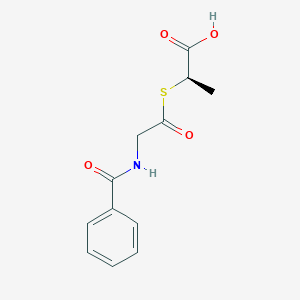
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
